1-(4-Methoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-28-17-8-4-15(5-9-17)20-19-3-2-12-21(19)13-14-22(20)29(26,27)18-10-6-16(7-11-18)23(24)25/h2-12,20H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXHUXSMPNJMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Methoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H19N3O5S
- Molecular Weight : 397.45 g/mol
- Chemical Structure : The compound features a tetrahydropyrrolo[1,2-a]pyrazine core substituted with a methoxyphenyl and a nitrophenyl sulfonyl group.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that related compounds showed promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). For example, derivatives of piperazine and nitroimidazole have shown IC50 values in the range of 2 µM to 5 µM against MCF-7 cells, suggesting that modifications in the chemical structure can enhance anticancer activity .
Antimicrobial Activity
The antibacterial potential of sulfonamide derivatives has been widely studied:
- Screening Results : Compounds similar to the target molecule demonstrated moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis. The most active derivatives exhibited IC50 values ranging from 1.13 µM to 6.28 µM against various bacterial strains, indicating their potential as effective antimicrobial agents .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is also noteworthy:
- Urease Inhibition : Several studies have reported that compounds bearing similar sulfonamide groups act as effective urease inhibitors. For example, certain derivatives showed strong inhibitory activity with IC50 values significantly lower than standard reference compounds .
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Similar compounds have been documented to induce apoptosis in cancer cells through various signaling pathways.
- Inhibition of Bacterial Growth : The sulfonamide moiety plays a crucial role in disrupting bacterial folic acid synthesis.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of structurally related compounds:
Comparison with Similar Compounds
Key Features :
- 4-Nitrophenylsulfonyl group : Introduces strong electron-withdrawing properties, which may stabilize intermediates during synthesis or enhance interactions with charged residues in enzyme active sites.
Structural Analogs with the Tetrahydropyrrolo[1,2-a]pyrazine Core
Key Observations :
- Substituent Impact : The 4-nitrophenylsulfonyl group in the target compound distinguishes it from spirosuccinimide (AS-3201) or tetrazole-containing analogs. Sulfonyl groups enhance metabolic stability but may reduce solubility compared to methoxy or fluorinated groups.
- Enantioselectivity : Chiral derivatives (e.g., AS-3201) require asymmetric synthesis, whereas the target compound’s sulfonyl group may preclude racemization pathways observed in hydrogenated analogs .

Mechanistic Insights :
- The 4-nitrophenylsulfonyl group may confer anti-inflammatory properties via NF-κB pathway modulation, as seen in structurally related sulfonamide derivatives .
- AS-3201’s spirosuccinimide moiety directly interacts with aldose reductase’s catalytic site, a feature absent in the target compound .
Challenges :
- The 4-nitrophenylsulfonyl group’s electron-withdrawing nature may complicate nucleophilic substitution steps, necessitating optimized conditions.
- Enantioselective synthesis of the target compound remains unexplored but could leverage Ir-catalyzed hydrogenation strategies .
Q & A
Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?
The compound can be synthesized via:
- Domino reactions : 2-imidazolines react with terminal electron-deficient alkynes to form intermediates that undergo base-catalyzed aza-Claisen rearrangement/cyclization, yielding pyrrolo[1,2-a]pyrazines (45–90% yields) .
- Enantioselective hydrogenation : Iridium-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazinium salts achieves up to 95% enantiomeric excess (ee) for tetrahydropyrrolo[1,2-a]pyrazine derivatives .
- Condensation reactions : Benzotriazole intermediates react with Grignard reagents or NaBH₄ to form tetrahydropyrrolo[1,2-a]pyrazines (good yields) .
Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?
- X-ray crystallography : Determines absolute configuration and bond angles (e.g., single-crystal studies resolving substituent positions) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., methoxy and sulfonyl groups) and verify regioselectivity in acetylation reactions .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. What preliminary biological activities have been reported for related tetrahydropyrrolo[1,2-a]pyrazine derivatives?
- Aldose reductase inhibition : Derivatives like AS-3201 show IC₅₀ values as low as 1.5 × 10⁻⁸ M in vitro and ED₅₀ of 0.18 mg/kg/day in diabetic rat models .
- Vascular smooth muscle relaxation : Some analogs relax K⁺-depolarized aortic muscle but exhibit low hypotensive activity, highlighting target specificity discrepancies .
Advanced Research Questions
Q. How can enantioselectivity be optimized during iridium-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazinium salts?
- Catalyst tuning : Chiral Ir catalysts (e.g., Zhou et al.’s system) improve ee from <10% to >95% by adjusting ligand steric/electronic properties .
- Reaction conditions : Lowering temperature (e.g., 0–25°C) and optimizing H₂ pressure (1–50 atm) enhance selectivity .
- Substrate modification : Electron-withdrawing groups (e.g., sulfonyl) on the pyrazine ring stabilize transition states, reducing racemization .
Q. How do substituents influence regioselectivity in electrophilic acetylation of the pyrrolo[1,2-a]pyrazine core?
- Steric effects : Bulky substituents (e.g., 4-methoxyphenyl) direct acetylation to less hindered positions (e.g., C-6 vs. C-8) .
- Electronic effects : Electron-rich rings (e.g., methoxy groups) activate specific sites for electrophilic attack.
- Catalytic systems : AlCl₃ promotes Friedel-Crafts acetylation at elevated temperatures (e.g., 80°C), favoring kinetic control .
Q. How can conflicting biological activity data (e.g., muscle relaxation vs. hypotensive effects) be reconciled?
- Target profiling : Use knockout models or siRNA to isolate pathways (e.g., NF-κB vs. oxidative stress) .
- Pharmacokinetic studies : Assess tissue distribution (e.g., sciatic nerve vs. vascular endothelium) to explain differential in vivo effects .
- Structural analogs : Compare substituent effects (e.g., sulfonyl vs. nitro groups) on receptor binding using molecular docking .
Methodological Tables
Q. Table 1: Optimization of Enantioselective Hydrogenation
| Catalyst System | Substrate | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Ir/(R)-Segphos | 3-Substituted pyrazinium | 95 | 78 | |
| Ir/(S)-Binap | 3-Aryl pyrazinium | 96 | 82 |
Q. Table 2: Regioselectivity in Acetylation Reactions
| Substituent on C-3 | Reaction Conditions | Major Product (Position) | Yield (%) |
|---|---|---|---|
| 4-Methoxyphenyl | AlCl₃, 80°C, 1 h | C-6 acetylated | 65 |
| 4-Nitrophenyl | AlCl₃, 80°C, 1 h | C-8 acetylated | 58 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

